Cyclohexyl 2-methylpropyl maleate
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Overview
Description
Cyclohexyl 2-methylpropyl maleate is an organic compound with the molecular formula C14H22O4 and a molecular weight of 254.322 g/mol . It is also known by other names such as cyclohexyl isobutyl maleate and 2-butenedioic acid, cyclohexyl 2-methylpropyl ester . This compound is characterized by its cyclohexyl and 2-methylpropyl groups attached to a maleate moiety, making it a versatile compound in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexyl 2-methylpropyl maleate can be synthesized through the esterification of maleic acid with cyclohexanol and 2-methylpropanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reactants and optimized reaction conditions, such as temperature and pressure control, are crucial to achieving high-quality product output. Additionally, purification steps such as distillation and recrystallization are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl 2-methylpropyl maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester moiety, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester groups under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclohexyl 2-methylpropyl maleate has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive compound in drug development.
Medicine: Explored for its therapeutic properties and potential use in pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclohexyl 2-methylpropyl maleate involves its interaction with specific molecular targets and pathways. The ester groups in the compound can undergo hydrolysis to release active intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Cyclohexyl isobutyl maleate
- Cyclohexyl isobutyl (2Z)-2-butenedioate
- Cyclohexyl isobutyl (2Z)-but-2-enedioate
Uniqueness
Cyclohexyl 2-methylpropyl maleate is unique due to its specific combination of cyclohexyl and 2-methylpropyl groups attached to the maleate moiety. This structural arrangement imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Properties
CAS No. |
68109-99-9 |
---|---|
Molecular Formula |
C14H22O4 |
Molecular Weight |
254.32 g/mol |
IUPAC Name |
4-O-cyclohexyl 1-O-(2-methylpropyl) (Z)-but-2-enedioate |
InChI |
InChI=1S/C14H22O4/c1-11(2)10-17-13(15)8-9-14(16)18-12-6-4-3-5-7-12/h8-9,11-12H,3-7,10H2,1-2H3/b9-8- |
InChI Key |
CNKATKALHSIDQP-HJWRWDBZSA-N |
Isomeric SMILES |
CC(C)COC(=O)/C=C\C(=O)OC1CCCCC1 |
Canonical SMILES |
CC(C)COC(=O)C=CC(=O)OC1CCCCC1 |
Origin of Product |
United States |
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